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molecular formula C14H14N2O2 B8698493 ethyl 3-(7-cyano-1H-indol-3-yl)propanoate

ethyl 3-(7-cyano-1H-indol-3-yl)propanoate

Cat. No. B8698493
M. Wt: 242.27 g/mol
InChI Key: PEXVYEYITQBYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08217028B2

Procedure details

A mixture of 1H-indole-7-carbonitrile (D2) (3.0 g), FeCl3 (3.4 g) and ethyl acrylate (7.5 mL) in DCE (3 mL) was added into 4 tubes respectively. In the fifth tube was added a mixture of 1H-indole-7-carbonitrile (2.0 g), FeCl3 (2.3 g) and ethyl acrylate (5 mL) in DCE (2 mL). The tubes were sealed and heated at 120° C. for 2 hours. After cooling to room temperature, the combined mixture was diluted with DCM and a little amount of THF. The solid was filtered off through celite. The mixture was washed with 0.5 M HCl solution three times and then brine. The organic solution was dried over anhydrous sodium sulfate. After concentration, the residue was purified by flash chromatography to give Ethyl 3-(7-cyano-1H-indol-3-yl)propanoate (13.4 g). δH (CDCl3, 400 MHz): 1.23 (3H, t), 2.70 (2H, t), 3.10 (2H, t), 4.13 (2H, q), 7.16 (2H, m), 7.51 (1H, dd), 7.83 (1H, d), 8.88 (1H, br s).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
FeCl3
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:10]#[N:11])[CH:3]=[CH:2]1.[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH:13]=[CH2:14].C1COCC1>ClCCCl.C(Cl)Cl>[C:10]([C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[NH:1][CH:2]=[C:3]2[CH2:14][CH2:13][C:12]([O:16][CH2:17][CH3:18])=[O:15])#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)C#N
Name
FeCl3
Quantity
3.4 g
Type
reactant
Smiles
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)C#N
Name
FeCl3
Quantity
2.3 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added into 4 tubes respectively
ADDITION
Type
ADDITION
Details
In the fifth tube was added
CUSTOM
Type
CUSTOM
Details
The tubes were sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered off through celite
WASH
Type
WASH
Details
The mixture was washed with 0.5 M HCl solution three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC=C2C(=CNC12)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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